Phenobarbital-d5 1-Butyric Acid

Catalog No.
S13972873
CAS No.
M.F
C16H18N2O5
M. Wt
323.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenobarbital-d5 1-Butyric Acid

Product Name

Phenobarbital-d5 1-Butyric Acid

IUPAC Name

4-[2,4,6-trioxo-5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinan-1-yl]butanoic acid

Molecular Formula

C16H18N2O5

Molecular Weight

323.35 g/mol

InChI

InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2

InChI Key

CAKKYRPAEHEPKD-ZBJDZAJPSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2

Phenobarbital-d5 1-Butyric Acid is a deuterated derivative of Phenobarbital, which is a widely used barbiturate known for its anticonvulsant and sedative properties. The molecular formula for Phenobarbital-d5 1-Butyric Acid is C16_{16}H18_{18}N2_{2}O5_{5}, and it has a molar mass of approximately 318.32 g/mol. The deuteration (indicated by the "d5") refers to the incorporation of five deuterium atoms, which are isotopes of hydrogen, into the compound. This modification can alter the compound's pharmacokinetics and stability, making it useful in various research applications, particularly in studies involving drug metabolism and pharmacodynamics .

Typical of barbiturates. These may include:

  • Hydrolysis: Under certain conditions, the ester bond can be hydrolyzed to yield free butyric acid and Phenobarbital-d5.
  • Oxidation: The compound may be oxidized to form different metabolites, which can be studied to understand its metabolic pathways.
  • Condensation Reactions: It can participate in condensation reactions with other compounds, forming new derivatives that may have distinct biological activities.

Phenobarbital-d5 1-Butyric Acid retains the biological activity characteristic of Phenobarbital, primarily acting as an anticonvulsant and sedative. Its mechanism of action involves enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action helps in controlling seizures and providing sedation in clinical settings. The deuterated form may exhibit altered pharmacokinetic properties, such as changes in absorption, distribution, metabolism, and excretion, which are crucial for understanding its efficacy and safety profile .

The synthesis of Phenobarbital-d5 1-Butyric Acid typically involves:

  • Deuteration of Phenobarbital: This can be achieved using deuterated reagents during the synthesis process to incorporate deuterium into the molecular structure.
  • Esterification: The reaction between butyric acid and the deuterated Phenobarbital under acidic conditions leads to the formation of Phenobarbital-d5 1-Butyric Acid.

The exact conditions for these reactions can vary based on desired yields and purity levels.

Phenobarbital-d5 1-Butyric Acid has several applications:

  • Research: It is primarily used in pharmacokinetic studies to trace metabolic pathways due to the presence of deuterium.
  • Clinical Studies: Its unique properties allow researchers to investigate the effects of modified barbiturates on seizure control and sedation.
  • Analytical Chemistry: Used as a standard in mass spectrometry for quantifying Phenobarbital levels in biological samples.

Interaction studies involving Phenobarbital-d5 1-Butyric Acid focus on its effects when combined with other drugs or substances. Research indicates that:

  • It may interact with other central nervous system depressants, leading to enhanced sedative effects.
  • Understanding its metabolic interactions is crucial for predicting potential drug-drug interactions and adjusting dosages accordingly in clinical settings.

Similar compounds to Phenobarbital-d5 1-Butyric Acid include:

  • Phenobarbital: The non-deuterated form, widely used as an anticonvulsant.
  • Primidone: Another anticonvulsant that is metabolized into Phenobarbital.
  • Secobarbital: A barbiturate with sedative properties but differing pharmacological profiles.
CompoundMolecular FormulaKey Characteristics
PhenobarbitalC12_{12}H12_{12}N2_{2}O3_{3}Anticonvulsant, non-deuterated
PrimidoneC12_{12}H14_{14}N2_{2}O3_{3}Metabolized into Phenobarbital
SecobarbitalC13_{13}H16_{16}N2_{2}O3_{3}Shorter duration of action compared to Phenobarbital

Phenobarbital-d5 1-Butyric Acid stands out due to its unique isotopic labeling, which allows for precise tracking in metabolic studies while retaining similar biological activities to its non-deuterated counterparts. This feature makes it an invaluable tool in pharmacological research aimed at understanding drug behavior within biological systems .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

323.15295541 g/mol

Monoisotopic Mass

323.15295541 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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